molecular formula C14H10N4 B13893744 2-amino-3-(1H-benzimidazol-2-yl)benzonitrile

2-amino-3-(1H-benzimidazol-2-yl)benzonitrile

Cat. No.: B13893744
M. Wt: 234.26 g/mol
InChI Key: FRMJYGXGXFUAEI-UHFFFAOYSA-N
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Description

2-amino-3-(1H-benzimidazol-2-yl)benzonitrile is a heterocyclic compound that features a benzimidazole ring fused with a benzonitrile moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole ring in this compound makes it a promising candidate for various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1H-benzimidazol-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2-amino-3-(1H-benzimidazol-2-yl)benzonitrile has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-benzimidazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the growth of cancer cells by interfering with DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(1H-benzimidazol-2-yl)benzonitrile stands out due to its unique combination of the benzimidazole and benzonitrile moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

2-amino-3-(1H-benzimidazol-2-yl)benzonitrile

InChI

InChI=1S/C14H10N4/c15-8-9-4-3-5-10(13(9)16)14-17-11-6-1-2-7-12(11)18-14/h1-7H,16H2,(H,17,18)

InChI Key

FRMJYGXGXFUAEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3N)C#N

Origin of Product

United States

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